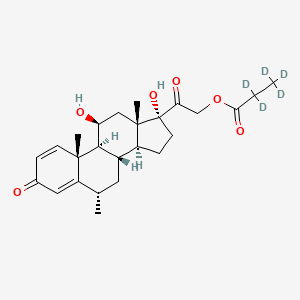

Methylprednisolone 21-propionate-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H34O6 |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1/i1D3,5D2 |

InChI Key |

KNKJEUNXMFFFDU-UCYWFHHHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Deuterium Incorporation and Derivatization

Strategies for Regiospecific Deuteration in Complex Steroid Structures

The synthesis of specifically labeled complex molecules like steroids requires precise control over the introduction of deuterium (B1214612) atoms. Regiospecific deuteration aims to replace hydrogen with deuterium at a particular position within the molecule without affecting other parts. Several strategies have been developed for the regiospecific deuteration of the steroid nucleus.

One common approach involves catalytic hydrogenation or deuteration in a homogenous phase. nih.gov This can be used to introduce deuterium across a double bond in a steroid precursor. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. For instance, the deuteration of a Δ-4,6-dieneone intermediate of cortisone (B1669442) has been explored, although direct deuteration of the dienone acetate (B1210297) proved challenging. researchgate.net

Another powerful technique is hydrogen-isotope exchange (HIE) . This method involves the exchange of protons for deuterons at specific, often activated, positions in the molecule. For example, deuterated trifluoroacetic acid catalyzed by t-butyl alcohol has been used for the regioselective labeling of estrone (B1671321) at the C1 position. nih.gov For corticosteroids, selective deuteration can be achieved by leveraging the reactivity of specific functional groups. For example, the enolizable protons adjacent to a ketone can be exchanged for deuterium under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O).

A summary of exemplary strategies for the regiospecific deuteration of steroid-like structures is presented in the table below.

| Strategy | Description | Example Application | Reference(s) |

| Catalytic Deuteration | Addition of D₂ across a double bond using a metal catalyst. | Deuteration of a Δ-4,6-dieneone intermediate in cortisone synthesis. | researchgate.net |

| Hydrogen-Isotope Exchange (HIE) | Exchange of H for D at specific positions, often catalyzed by acid or base. | Regioselective deuteration of estrone at the C1 position. | nih.gov |

| Reduction with Deuterated Reagents | Use of deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium. | Synthesis of [6,7,7-²H₃]sterols. | nih.gov |

| Deoxygenative Deuteration | Conversion of a ketone to a methylene (B1212753) group with deuterium incorporation. | Ruthenium-catalyzed deoxygenative deuteration of ketones. |

Precursor Synthesis and Optimization of Deuterium Labeling for Methylprednisolone (B1676475) 21-propionate-d5

The synthesis of Methylprednisolone 21-propionate-d5 involves two key components: the methylprednisolone steroid core and the deuterated propionate (B1217596) side chain. The primary challenge lies in the efficient and high-purity synthesis of the deuterated precursor and its subsequent attachment to the steroid.

The deuterated propionate moiety is typically sourced from commercially available propionic acid-d5 or propionic acid-d6 . sigmaaldrich.compolymersource.casigmaaldrich.com These starting materials have a high degree of deuterium incorporation. For the esterification reaction, the propionic acid is usually converted to a more reactive derivative, such as propionyl-d5 chloride or propionic-d5 anhydride . This activation is a standard procedure in organic synthesis.

The final step in the synthesis is the esterification of the 21-hydroxyl group of methylprednisolone with the activated deuterated propionate. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid generated during the reaction. The Steglich esterification, using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is also a viable method for this transformation. researchgate.net

Optimization of this esterification reaction is crucial for achieving a high yield and purity of the final product. Key parameters to consider include:

Reaction Temperature: Lower temperatures can help to minimize side reactions.

Solvent: An inert, anhydrous solvent is necessary to prevent hydrolysis of the activated propionate.

Purity of Reactants: High purity of both methylprednisolone and the deuterated propionylating agent is essential for a clean reaction.

Scalability and Efficiency Research in the Production of Research-Grade Deuterated Steroids

Key considerations for the scalable synthesis of deuterated steroids include:

Process Optimization: Thorough optimization of reaction conditions, including catalyst loading, reaction time, and temperature, is necessary to ensure robust and reproducible results on a larger scale.

Purification Methods: Efficient and scalable purification techniques, such as column chromatography and crystallization, are required to obtain the final product with high chemical and isotopic purity.

Sophisticated Analytical Methodologies Utilizing Methylprednisolone 21 Propionate D5 As a Research Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Steroid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for steroid analysis due to its high sensitivity and specificity, largely replacing older techniques like immunoassays which are prone to cross-reactivity. sciex.comsigmaaldrich.com The development of robust LC-MS/MS methods is critical for the accurate measurement of both endogenous and synthetic steroids in various biological samples. nih.govnih.gov These methods are meticulously validated to ensure they meet stringent criteria for accuracy, precision, and reliability, often following guidelines established for clinical studies. nih.goved.ac.uk

A key aspect of successful LC-MS/MS analysis is the chromatographic separation of multiple steroids, which can be challenging due to their structural similarities. bohrium.com Advanced columns, such as the Kinetex C18, are employed to achieve comprehensive separation. nih.gov Furthermore, mobile phase additives like ammonium (B1175870) fluoride (B91410) can be used to enhance sensitivity. ed.ac.uknih.gov The continuous development and validation of these methods allow for the simultaneous quantification of a wide array of steroids, providing comprehensive profiles for research purposes. researchgate.netnih.govrug.nl For instance, a validated LC-MS/MS method was developed for the simultaneous determination of four different glucocorticoids in various formulations. nih.gov

Role of Isotopic Internal Standards in Overcoming Matrix Effects and Enhancing Analytical Precision in Research Samples

Isotopically labeled internal standards, such as Methylprednisolone (B1676475) 21-propionate-d5, are indispensable in quantitative LC-MS/MS analysis for overcoming matrix effects and improving analytical precision. sigmaaldrich.comwaters.com Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement, thereby affecting the accuracy of quantification. dshs-koeln.deeijppr.com These effects can be highly variable and depend on the analyte and the complexity of the biological matrix, such as urine or plasma. dshs-koeln.deeijppr.comresearchgate.net

Stable isotope-labeled internal standards (SIL-IS) are ideal because they have nearly identical physicochemical properties to their non-labeled counterparts. sigmaaldrich.comwaters.com This similarity ensures they co-elute during chromatography and experience similar matrix effects, allowing for accurate correction of the analyte signal. waters.comnih.gov The use of deuterated standards, in particular, is a common practice in steroid analysis. sigmaaldrich.comnih.gov By adding a known amount of the isotopic internal standard to the sample prior to preparation, any variations or losses during extraction and analysis can be normalized, leading to highly precise and accurate quantification. ed.ac.uknih.gov However, it is important to note that in some cases, especially with samples of high specific gravity, even SIL-IS may not fully compensate for significant matrix effects. dshs-koeln.de

High-Resolution Mass Spectrometry and Ion Mobility Spectrometry Applications for Isomer Differentiation and Structural Elucidation of Related Steroids

The structural diversity and presence of numerous isomers within the steroid class present a significant analytical challenge. bohrium.comacs.org High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) have emerged as powerful techniques for the differentiation of steroid isomers and the elucidation of their structures. acs.orgnih.govresearchgate.net

HRMS provides highly accurate mass measurements, which can aid in identifying compounds. sciex.com However, for isomers with the same elemental composition, fragmentation patterns are crucial. Techniques like electron-activated dissociation (EAD) can generate diagnostic fragments that allow for the distinction between steroid isomers and isobars without extensive chromatographic separation. sciex.com Another approach involves the use of silver cationization in mass spectrometry imaging (MSI), which enhances the specificity of fragmentation patterns upon collision-induced dissociation (CID), enabling the differentiation of steroid regioisomers directly in tissue samples. nih.govacs.org

Ion mobility spectrometry (IMS) adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. bohrium.comresearchgate.net This technique has shown great promise in separating steroid isomers that are difficult to resolve by chromatography alone. bohrium.comacs.org For instance, drift tube ion mobility spectrometry (DTIMS) has been used to separate underivatized endogenous steroid isomers. bohrium.com Furthermore, derivatization of steroids can significantly increase the resolution in IMS. acs.orgnih.govresearchgate.net Combining LC with IM-MS/MS provides a powerful tool for both targeted analysis and the identification of unknown steroids in complex biological samples. acs.orgnih.govresearchgate.net Trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry has also been successfully used to separate steroid isomer pairs by forming heterodimers with a steroid analogue like dexamethasone (B1670325). nih.gov

Methodological Advancements in Sample Preparation (e.g., Solid Phase Extraction, Liquid-Liquid Extraction) for Complex Biological Matrices in Research

Effective sample preparation is a critical step in the analysis of steroids from complex biological matrices like plasma, serum, and urine, as it removes interfering substances and concentrates the analytes. ed.ac.ukarborassays.comnih.gov The two most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). arborassays.comnih.gov

LLE is a traditional method that involves partitioning the analytes between two immiscible liquid phases. arborassays.com For example, a validated LLE procedure for steroids in urine involves incubation, addition of a buffer and an organic solvent like diethyl ether, followed by centrifugation to separate the phases. nih.gov However, LLE can be time-consuming and may require large volumes of organic solvents. researchgate.net

SPE has become an increasingly popular alternative due to its efficiency, selectivity, and potential for automation. nih.govmdpi.comnih.gov It utilizes a solid sorbent to retain the analytes of interest while the rest of the sample matrix is washed away. mdpi.com Advancements in SPE include the development of novel materials like molecularly imprinted polymers (MIPs), which offer high selectivity for target hormones. mdpi.com Dispersive SPE (d-SPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, and miniaturized SPE techniques are also gaining traction for being greener and more efficient. nih.govnih.gov Supported liquid extraction (SLE), often performed in a 96-well plate format, offers a high-throughput option for sample preparation from plasma. nih.goved.ac.uknih.gov

The choice of extraction method depends on the specific analytes, the matrix, and the desired outcome of the analysis. nih.gov In some cases, a combination of LLE and SPE may be employed to achieve the necessary cleanup for sensitive analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of steroids, offering high specificity and sensitivity. sciex.comsigmaaldrich.com In the context of deuterated steroids, GC-MS plays a significant role, particularly in anti-doping analysis and clinical research. sigmaaldrich.comnih.gov

The use of deuterated steroids as internal standards is a common practice in GC-MS methods to ensure accurate quantification. sigmaaldrich.com These isotopically labeled standards have physicochemical properties very similar to their non-labeled counterparts, which means they behave almost identically during sample preparation and chromatographic separation. sigmaaldrich.com This co-elution allows for the correction of variations that may occur during the analytical process, leading to more precise and reliable results. sigmaaldrich.com

Furthermore, GC-MS, especially when coupled with tandem mass spectrometry (GC-MS/MS), is used for the determination of anabolic-androgenic steroids (AAS) in biological samples. nih.govresearchgate.net The development of validated GC-MS/MS methods allows for the sensitive detection and confirmation of these substances. nih.gov In some applications, derivatization of the steroids is necessary to improve their volatility and chromatographic behavior in the GC system. nih.gov For instance, a novel method involving solid-phase analytical derivatization (SPAD) has been developed for the GC-MS/MS determination of steroid hormones in urine, where trimethylsilyl (B98337) (TMS) derivatives are prepared. nih.gov High-precision carbon isotope ratio analysis of urinary steroids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the official method for detecting illicit use of synthetic endogenous steroids, and high-volume steroid isotopic standards have been developed for this purpose. nih.gov

Research on Stability and Degradation Pathways of Steroids Facilitated by Deuterated Analogs

Deuterated analogs of steroids, such as Methylprednisolone 21-propionate-d5, are valuable tools in research focused on the stability and degradation pathways of these compounds. By using a stable isotope-labeled version of the steroid, researchers can more easily track the parent compound and its degradation products over time and under various conditions.

In stability-indicating assays, the deuterated analog serves as an internal standard to accurately quantify the decrease of the parent steroid and the formation of its degradation products. nih.gov This is crucial for determining the shelf-life and appropriate storage conditions for pharmaceutical formulations. The similar chemical behavior of the deuterated and non-deuterated compounds ensures that any degradation observed is representative of the actual steroid.

Furthermore, in metabolic studies, deuterated steroids can be administered and their metabolic fate can be traced. The mass shift introduced by the deuterium (B1214612) atoms allows for the clear differentiation of the administered steroid and its metabolites from the endogenous steroid pool using mass spectrometry. This enables the elucidation of metabolic and degradation pathways in biological systems. sigmaaldrich.com For example, deuterated and non-deuterated analogs have been used in urine samples to establish references for the simultaneous and direct detection of anabolic-androgenic steroid metabolites by LC-MS/MS. sigmaaldrich.com The use of a deuterated standard in sample extraction and analysis protocols also helps to quantify the efficiency of the extraction process for the steroid of interest. arborassays.com

Preclinical Pharmacokinetic and Metabolic Research Leveraging Deuterium Labeling

In Vitro and Ex Vivo Metabolic Fate Studies of Methylprednisolone (B1676475) 21-propionate-d5

In vitro and ex vivo systems are critical for initial assessments of a drug's metabolic stability and for identifying the enzymes and pathways involved in its biotransformation. The use of Methylprednisolone 21-propionate-d5 in these systems serves primarily as an internal standard for the accurate quantification of the unlabeled parent compound's metabolism.

The metabolism of corticosteroids like methylprednisolone is complex, involving multiple enzymes. While direct studies on the enzyme kinetics of this compound are not the primary research focus, its use is integral to studies of the non-labeled drug. For instance, research on prednisone, a related corticosteroid, has shown it to have a partially uncompetitive inhibitory effect on catalase activity. farmaciajournal.com

Cellular systems, such as cultured hepatocytes, are used to investigate the specific enzymes responsible for metabolism. For corticosteroids, cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, are known to be involved in their metabolism. pharmgkb.org Studies using human hepatocytes can determine a drug's potential to inhibit or induce these enzymes. bioivt.com The use of a deuterated internal standard like this compound in such assays allows for precise measurement of the rate of metabolism of the parent drug, which is essential for calculating key enzyme kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity).

The primary application of this compound in metabolic research is as an internal standard for the quantification of the non-deuterated drug and its metabolites. However, if this compound itself were to be metabolized, the resulting deuterated metabolites would be invaluable for pathway identification.

The major biotransformation pathways for methylprednisolone include hydroxylation and reduction. pharmgkb.orgnih.gov For example, methylprednisolone is metabolized to compounds such as 20-carboxymethylprednisolone (B1435198) and 6β-hydroxy-20α-hydroxymethylprednisolone. nih.gov The propionate (B1217596) ester group of methylprednisolone propionate is expected to be rapidly hydrolyzed by esterases present in the liver and skin, releasing methylprednisolone. nih.gov

In a typical study using liver microsomes or S9 fractions, which contain a rich complement of drug-metabolizing enzymes, the disappearance of the parent drug and the appearance of metabolites are monitored over time. nih.gov By adding a known concentration of this compound to the experimental samples, the analytical method (typically liquid chromatography-mass spectrometry, LC-MS) can correct for variations in sample processing and instrument response, ensuring highly accurate quantification.

The expected primary metabolic step for methylprednisolone 21-propionate would be the hydrolysis of the 21-propionate ester, yielding methylprednisolone. Subsequent metabolism would follow the known pathways for methylprednisolone.

Table 1: Key In Vitro Systems and Their Role in Metabolic Research

| In Vitro System | Primary Function in Steroid Metabolism Studies | Role of Deuterated Standards |

| Liver Microsomes | Studying Phase I (e.g., CYP450-mediated oxidation) metabolism. | Internal standard for accurate quantification of parent drug depletion and metabolite formation. |

| S9 Fractions | Studying both Phase I and Phase II (conjugation) metabolism. | Ensures precise measurement across a broader range of metabolic reactions. |

| Hepatocytes | Provides a more complete metabolic picture, including uptake, metabolism, and transporter activity. | Critical for correcting matrix effects and ensuring accurate quantification in a complex biological system. |

| Recombinant Enzymes | Identifying the specific enzyme isoforms responsible for a particular metabolic step. | Allows for precise determination of enzyme-specific kinetic parameters. |

In Vivo Pharmacokinetic Profiling in Non-Human Animal Models Using Labeled Compounds

Animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.gov The use of deuterium-labeled compounds in these studies provides a powerful tool for tracing the drug's fate.

For methylprednisolone, studies have shown it has an oral bioavailability of approximately 88%. nih.gov It is primarily metabolized in the liver, and its metabolites are excreted. nih.gov The pharmacokinetics of methylprednisolone have been found to be linear, meaning that concentrations are proportional to the dose, which simplifies pharmacokinetic predictions. nih.gov The use of deuterium (B1214612) tracers helps to confirm these findings with high precision.

Understanding where a drug distributes in the body is key to understanding its efficacy and potential for off-target effects. Studies in rats have examined the tissue distribution of methylprednisolone, measuring its concentration in various organs like the liver, muscle, and lung. nih.govresearchgate.net These studies found that the tissue-to-plasma partition coefficient (KP) was highest in the liver and lowest in the muscle for methylprednisolone. nih.govresearchgate.net

In such studies, a deuterated standard is essential for quantifying the drug in complex tissue homogenates, where significant matrix effects can interfere with analytical measurements. For topical corticosteroids, animal models are also used to assess their reservoir effect in the skin. nih.gov For example, a study in rabbits showed that the reservoir of potent corticosteroids like mometasone (B142194) furoate could persist for up to four days in the stratum corneum. nih.gov

Table 2: Representative Tissue Distribution Data for Corticosteroids in Animal Models

| Corticosteroid | Animal Model | Tissue | Key Finding | Citation |

| Methylprednisolone | Rat | Liver, Muscle, Lung | KP values were highest in the liver and lowest in muscle, indicating preferential distribution to the liver. | nih.govresearchgate.net |

| Prednisolone (B192156) | Rabbit | Small Intestine, Heart, Kidney, Lung | Showed linear tissue binding in most tissues, with the highest distribution ratio in the small intestine. | nih.gov |

| Mometasone Furoate | Rabbit | Skin (Stratum Corneum) | The drug reservoir persisted for up to 4 days, demonstrating a prolonged local effect. | nih.gov |

| Fluticasone Propionate | Rabbit | Skin (Stratum Corneum) | The drug reservoir persisted for up to 2 days. | nih.gov |

This table is illustrative and based on findings for related corticosteroids, as specific tissue distribution data for Methylprednisolone 21-propionate is not the primary focus of published research.

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. Physiologically based pharmacokinetic (PBPK) models are particularly sophisticated, incorporating physiological, biochemical, and drug-specific parameters to simulate ADME processes. nih.gov

Data from preclinical studies, quantified with the help of deuterated standards, are used to build and validate these models. nih.gov For corticosteroids like methylprednisolone, PBPK models have been developed to describe its complex disposition, including tissue-specific binding and reversible metabolism. nih.gov These models can simulate drug concentrations in various tissues and help predict human pharmacokinetics from animal data. nih.govresearchgate.net The accuracy of the input data, which is ensured by the use of stable isotope-labeled standards, is paramount for the predictive power of these models. doi.org

Based on a comprehensive search of available scientific literature, there are no specific preclinical studies focusing on "this compound" for the investigation of drug-drug interactions or enzyme induction and inhibition effects. The search results indicate that deuterated forms of methylprednisolone, such as Methylprednisolone-d5, are available commercially and are typically used as internal standards for analytical and bioanalytical purposes, such as in mass spectrometry-based assays.

This allows for precise quantification of the non-deuterated drug in biological samples. However, studies where this compound itself is the therapeutic agent being investigated for its metabolic interactions are not present in the public domain.

Therefore, it is not possible to provide detailed research findings or data tables for section 4.3 as requested, because the primary research does not appear to have been conducted or published. The existing research on drug-drug interactions and enzyme induction focuses on the non-deuterated parent compound, methylprednisolone.

Molecular and Cellular Mechanism of Action Research with Deuterated Steroids

Receptor Binding and Ligand-Target Interaction Studies Using Deuterated Probes

The interaction between a steroid and its receptor is the foundational event that initiates a cascade of cellular responses. Deuterated probes, including Methylprednisolone (B1676475) 21-propionate-d5, are invaluable in dissecting the kinetics and dynamics of this critical interaction.

The use of isotopically labeled ligands allows for precise quantification of binding affinity and dissociation constants. Techniques like differential hydrogen/deuterium (B1214612) exchange coupled with mass spectrometry (HDX-MS) can reveal conformational changes in the glucocorticoid receptor (GR) upon ligand binding. nih.gov This method provides a "HDX fingerprint" for each ligand, enabling the classification of compounds based on their binding mode. nih.gov Such studies are crucial for understanding how different ligands, including agonists and antagonists, can elicit distinct biological responses by inducing specific structural changes in the receptor. capes.gov.br

Genetically encoded fluorescent probes have also been developed to visualize ligand-induced interactions between the GR and coregulator proteins in living cells. nih.gov These probes, which can distinguish between agonists, antagonists, and selective GR modulators, offer a high-throughput method for screening new glucocorticoid compounds. nih.gov While not directly using deuterated steroids, this technology complements the detailed mechanistic insights gained from isotope-labeling studies.

Table 1: Techniques for Studying Receptor Binding with Labeled Steroids

| Technique | Principle | Information Gained |

| Differential HDX-MS | Measures the rate of deuterium exchange of protein amide hydrogens, which is altered by ligand binding. | Conformational changes in the receptor, ligand binding site mapping, and classification of ligand binding modes. nih.gov |

| Fluorescent Probes (GLUCOCOR) | FRET-based system where ligand binding to a GR-LBD fusion protein induces a conformational change and a fluorescent signal. | Real-time imaging of ligand-receptor interaction in living cells; high-throughput screening of compounds. nih.gov |

| Radioligand Binding Assays | Uses radioactively labeled ligands (e.g., with tritium) to quantify receptor binding. | Binding affinity (Kd), receptor density (Bmax), and competitive binding characteristics. |

Cellular Uptake and Intracellular Trafficking of Methylprednisolone 21-propionate-d5

Understanding how this compound enters and moves within a cell is crucial to comprehending its mechanism of action. Deuterium labeling provides a non-invasive way to track the steroid's journey from the cell membrane to its ultimate site of action.

Studies using labeled steroids have demonstrated that their uptake is not a simple passive diffusion process. For instance, research on methylprednisolone has shown that it crosses the blood-brain barrier via a saturable transport mechanism, likely involving a cytoplasmic endothelial glucocorticoid receptor. nih.gov This indicates that specific transporters or receptors on the cell surface may facilitate the entry of the steroid.

Once inside the cell, the trafficking of the steroid-receptor complex is a highly regulated process. Research using fluorescently labeled glucocorticoid receptors has shown that upon ligand binding, the receptor translocates from the cytoplasm to the nucleus. nih.gov This nuclear import is an active process that can be influenced by various cellular components, including the cytoskeleton and heat shock proteins like HSP90. nih.gov Interestingly, some studies suggest the existence of both microtubule-dependent and -independent pathways for GR nuclear shuttling. nih.gov

The use of techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allows for the quantitative analysis of protein translocation in response to steroid treatment, providing a broader view of the cellular remodeling that occurs. nih.gov

Table 2: Key Findings in Cellular Uptake and Trafficking of Labeled Steroids

| Cellular Process | Key Findings | Supporting Evidence |

| Cellular Entry | Can involve saturable, carrier-mediated transport in addition to passive diffusion. nih.gov | Studies on methylprednisolone at the blood-brain barrier showed saturable kinetics. nih.gov |

| Intracellular Trafficking | Ligand-bound glucocorticoid receptor translocates from the cytoplasm to the nucleus. nih.gov | Fluorescently labeled GRα showed clear cytosolic localization that moved to the nucleus after dexamethasone (B1670325) treatment. nih.gov |

| Role of Cytoskeleton | The role of microtubules and microfilaments in GR translocation can be cell-type specific, with both dependent and independent mechanisms reported. nih.gov | Depolymerization of microtubules or microfilaments did not always inhibit GR translocation in certain cell types. nih.gov |

| Involvement of Chaperones | Heat shock protein 90 (HSP90) is involved in the formation of mature receptor-HSP90 complexes necessary for proper receptor function. nih.gov | Inhibition of HSP90 with geldanamycin (B1684428) can affect GR levels and translocation. nih.gov |

Elucidation of Steroid-Mediated Signaling Pathways and Gene Regulation in In Vitro Models

This compound serves as a valuable tool for dissecting the complex signaling pathways and gene regulatory networks modulated by corticosteroids. The ability to trace the labeled steroid and its metabolites allows for a precise correlation between its presence and downstream cellular events.

Glucocorticoids like methylprednisolone exert their effects primarily by binding to the glucocorticoid receptor, which then acts as a ligand-dependent transcription factor. nih.gov This complex translocates to the nucleus, where it can either enhance or suppress the transcription of target genes by interacting with specific DNA sequences. nih.govnih.gov

In vitro studies using microarray analysis have identified numerous genes that are differentially expressed following treatment with methylprednisolone. nih.gov For example, in CD4+ T lymphocytes from multiple sclerosis patients, methylprednisolone was found to downregulate genes such as B3GNT3, ZNF683, IFNG, and TNF, while upregulating others like DEFA4 and CTSG. nih.gov These studies provide insights into the molecular mechanisms underlying the therapeutic effects of the drug.

Beyond the classical genomic pathway, steroids can also trigger rapid, non-genomic signaling events. nih.gov These are often mediated by membrane-bound receptors and can involve the activation of various kinase cascades and the modulation of intracellular second messengers like cAMP. nih.gov The use of labeled steroids can help to differentiate between these rapid, non-genomic effects and the slower, transcription-dependent genomic effects.

Table 3: Examples of Genes Regulated by Methylprednisolone in In Vitro Models

| Gene | Regulation | Cell Type | Potential Significance |

| TNF (Tumor Necrosis Factor) | Downregulated | CD4+ T lymphocytes | Anti-inflammatory effect nih.gov |

| IFNG (Interferon Gamma) | Downregulated | CD4+ T lymphocytes | Immunosuppressive effect nih.gov |

| SMAD7 | Downregulated | CD4+ T lymphocytes | Modulation of TGF-β signaling nih.gov |

| CHI3L1 | Downregulated | CD4+ T lymphocytes | Anti-inflammatory effect nih.gov |

| DEFA4 (Defensin Alpha 4) | Upregulated | CD4+ T lymphocytes | Modulation of innate immune response nih.gov |

Research on Isotope Effects and Their Implications in Biochemical Reaction Mechanism Studies

The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. This phenomenon is a powerful tool for studying the mechanisms of biochemical reactions.

The KIE arises because the greater mass of deuterium results in stronger chemical bonds compared to protium (B1232500) (the common isotope of hydrogen). wikipedia.org Consequently, reactions that involve the cleavage of a carbon-deuterium bond will proceed more slowly than those involving a carbon-protium bond. wikipedia.org By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state. nih.gov

In the context of steroid metabolism, deuterium labeling can be used to investigate the enzymatic pathways responsible for the modification and clearance of the drug. researchgate.net For example, if a particular metabolic step involves the breaking of a C-H bond, the deuterated version of the drug will be metabolized more slowly at that position. This can help to identify the specific enzymes involved and the sites of metabolic attack. researchgate.net

It is important to note that while isotopic substitution is a powerful research tool, the potential for isotope effects must be considered when interpreting metabolic data from studies using labeled compounds. mssm.edu In some cases, significant differences in the metabolism of labeled and unlabeled compounds can occur, which could lead to misinterpretations if not properly accounted for. mssm.edu

Table 4: Applications of Isotope Effects in Steroid Research

| Application | Principle | Example |

| Elucidating Reaction Mechanisms | The KIE provides information about bond-breaking events in the rate-determining step of a reaction. nih.gov | Studying the mechanism of enzymes involved in steroid metabolism by measuring the reaction rates of deuterated vs. non-deuterated substrates. |

| Identifying Metabolic Pathways | Deuteration at specific positions can slow down metabolism at those sites, helping to identify the major routes of metabolic clearance. researchgate.net | Comparing the metabolite profiles of this compound and its non-deuterated counterpart to pinpoint sites of enzymatic modification. |

| Probing Enzyme Active Sites | The magnitude of the KIE can provide information about the geometry of the transition state and the environment of the enzyme's active site. nih.gov | Using deuterated steroids to investigate the active site structure of cytochrome P450 enzymes involved in steroid hydroxylation. |

Challenges and Innovations in Research Applications of Deuterated Steroids

Addressing Isotopic Exchange and Its Impact on Quantitative Accuracy in Research

A significant challenge in the use of deuterated internal standards is the potential for isotopic exchange, where deuterium (B1214612) atoms on the labeled compound are replaced by hydrogen atoms from the surrounding environment (back-exchange). This phenomenon can compromise the accuracy of quantitative results. sigmaaldrich.com

The stability of the deuterium label is paramount. Loss of deuterium from the internal standard can lead to two primary analytical problems. Firstly, if the standard loses all its deuterium, it can be misidentified as the unlabeled analyte, creating a false positive, though this is often detectable by the absence of the internal standard signal. A more insidious issue arises when there is partial and inconsistent loss of deuterium across samples during the assay. Since the internal standard is used to normalize the analyte's concentration, its instability leads to unreliable and inaccurate measurements. sigmaaldrich.com

The rate of isotopic exchange is dependent on the position of the deuterium atoms within the molecule and the pH of the solvent. sigmaaldrich.com For instance, deuterium atoms located in base-sensitive active positions on a steroid molecule are more susceptible to exchange, especially under basic conditions. sigmaaldrich.com An unexpected source of error can also arise from the isotope chemical shift effect, where hydrogen atoms in the target molecule exchange with trace levels of deuterated water in the solvent used for analysis, which can introduce significant inaccuracies in measurements. nih.gov

Table 1: Factors Influencing Isotopic Exchange of Deuterated Steroids

| Factor | Description | Impact on Quantitative Accuracy |

| Position of Deuterium Label | Deuterium atoms on labile positions (e.g., enolizable ketones, hydroxyl groups) are more prone to exchange. | High risk of inaccurate quantification due to label instability. |

| pH of Solution | Basic or acidic conditions can catalyze the exchange of deuterium with protons from the solvent. | Can lead to variable and unpredictable loss of the isotopic label. |

| Sample Processing Conditions | Elevated temperatures or prolonged exposure to certain solvents during extraction and analysis can promote exchange. | Introduces variability and bias into the analytical results. |

| Enzymatic Activity | In biological matrices, enzymes can potentially facilitate isotopic exchange. | May lead to underestimation of the analyte concentration. |

To mitigate these issues, researchers are developing more stable deuterated compounds by placing the deuterium labels on non-exchangeable positions of the carbon skeleton. Furthermore, careful control of pH and temperature during sample preparation and analysis is crucial to maintain the isotopic integrity of the standards.

Strategies for Minimizing Analytical Interference from Endogenous Steroids in Research Samples

The presence of endogenous steroids in biological samples presents a significant challenge for the accurate quantification of their exogenous or administered counterparts. These endogenous compounds can interfere with the analysis due to their structural similarity, potentially leading to overestimated results. dshs-koeln.de The use of stable isotope-labeled (SIL) internal standards, including deuterated compounds like Methylprednisolone (B1676475) 21-propionate-d5, is a primary strategy to overcome this challenge. nih.gov

SIL internal standards are ideal for mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they co-elute with the analyte of interest but have a different mass-to-charge ratio (m/z). This allows the instrument to distinguish between the analyte and the standard, effectively correcting for matrix effects and variations in sample extraction and ionization efficiency. nih.gov

Recent innovations focus on optimizing the use of SIL standards. One such approach is internal calibration (IC), which uses a single-point concentration of a SIL standard as a surrogate calibrant. This method simplifies the quantification process by translating the instrument's response directly into the analyte concentration via the analyte-to-SIL ratio within the study sample. nih.govresearchgate.net This approach has shown high agreement with traditional external calibration methods for quantifying steroid profiles in human serum. researchgate.net

Table 2: Comparison of Calibration Strategies for Steroid Quantification

| Strategy | Description | Advantages | Disadvantages |

| External Calibration (EC) | A calibration curve is generated using standards prepared in a surrogate matrix (e.g., stripped serum). | Well-established and widely used. | Prone to errors from matrix effects if the surrogate matrix does not perfectly mimic the sample matrix. |

| Internal Calibration (IC) | A known amount of a stable isotope-labeled (SIL) standard is added to each sample. The analyte-to-SIL response ratio is used for quantification. | Effectively corrects for matrix effects and procedural variability. Simplifies workflow. nih.govresearchgate.net | Requires a specific SIL standard for each analyte. Purity of the SIL standard is critical. |

| Surrogate Analyte | A structurally similar compound (not isotopically labeled) is used as the internal standard. | Can be used when a specific SIL standard is unavailable. | May not perfectly mimic the analyte's behavior, leading to potential inaccuracies. |

Furthermore, advanced chromatographic techniques, such as multi-dimensional chromatography, are being employed to achieve better separation of the target steroid from interfering endogenous compounds before detection by mass spectrometry. nih.gov

Advancements in Micro-Sampling Techniques for Preclinical Research

Preclinical research, particularly in rodents, has been revolutionized by the advent of micro-sampling techniques, which allow for the collection of very small volumes of blood (typically ≤ 50 µL). altasciences.com These techniques align with the "3Rs" principle of animal research: Reduction, Refinement, and Replacement.

Key Micro-Sampling Technologies:

Volumetric Absorptive Microsampling (VAMS®): This technique uses a specialized tip to absorb a precise volume of blood (e.g., 10 or 20 µL), which simplifies sample collection and circumvents the hematocrit (HCT) effect that can be a problem with other methods. altasciences.com

Dried Blood Spot (DBS): Involves spotting a small amount of blood onto a filter card, which is then dried and stored for analysis. While widely used, it can be susceptible to issues related to sample homogeneity and hematocrit variability. translationalchemistry.comresearchgate.net

Capillary Microsampling: Allows for the collection of precise volumes of blood in capillaries for plasma separation. altasciences.com

The benefits of these techniques in preclinical steroid research are numerous. By significantly reducing the blood volume required per sample, serial sampling from the same animal becomes feasible. This eliminates the need for satellite animal groups, thereby reducing the total number of animals used in a study by as much as 30-40%. altasciences.comaltasciences.com It also improves the quality of the data by allowing for direct correlation of pharmacokinetic profiles with pharmacodynamic and toxicological outcomes in the same individual. altasciences.com The less invasive nature of these collection methods also minimizes animal stress and reduces sampling-related adverse events. altasciences.com

Table 3: Impact of Micro-Sampling on Preclinical Study Design

| Parameter | Conventional Sampling (e.g., 0.5 mL) | Micro-Sampling (e.g., 10 µL VAMS) |

| Animal Usage (Rodents) | Often requires separate satellite groups for toxicokinetic (TK) analysis. | Allows for consolidation of main study and TK groups, reducing animal numbers by 50-60%. altasciences.com |

| Data Correlation | Indirect correlation between TK and toxicology data (from different animal groups). | Direct correlation of exposure with toxicological effects in the same animal. altasciences.com |

| Animal Welfare | More invasive procedures (e.g., jugular vein draw), higher potential for stress and complications. | Less invasive and disruptive, fewer adverse events, and reduced animal handling. altasciences.com |

| Sample Volume | Milliliters (mL) | Microliters (µL) altasciences.com |

These advancements in sample collection, coupled with the high sensitivity of modern LC-MS/MS instruments, enable robust analysis of deuterated steroids like Methylprednisolone 21-propionate-d5 from minute sample volumes.

Data Processing and Bioinformatic Tools for Complex Isotopic Data in Steroid Research

The analysis of deuterated steroids in complex biological matrices using high-resolution mass spectrometry generates vast and complex datasets. The accurate processing and interpretation of this data are critical for obtaining meaningful results. Innovations in data processing software and the application of bioinformatic tools are essential for managing this complexity.

Modern mass spectrometry software incorporates sophisticated algorithms for peak detection, integration, and quantification. For isotopic data, these tools must be able to accurately calculate the analyte-to-internal standard ratio, accounting for the natural isotopic abundance of all elements in both the analyte and the standard. An innovative approach involves using the naturally occurring isotopes of the SIL standard to provide additional calibration points, which can increase the accuracy of quantification, especially for analytes at low concentrations. researchgate.net

Beyond basic quantification, bioinformatic tools are increasingly used to analyze the large datasets generated in steroidomics and metabolomics studies.

Examples of Relevant Bioinformatic Tools and Databases:

Pattern Recognition Software: Tools like Decision Forest can be used for the analysis of data from microarray experiments and proteomics, and these principles can be applied to steroid research to identify patterns and classify samples. fda.gov

Knowledge Bases: The Endocrine Disruptor Knowledge Base (EDKB) and Liver Toxicity Knowledge Base (LTKB) are resources that contain extensive data on the activity and toxicity of various chemicals, including steroids. These can be used to interpret experimental findings in a broader biological context. fda.gov

Data Integration Platforms: Platforms like ArrayTrack™ are designed to manage, analyze, and integrate complex 'omics' data, which is crucial for systems biology approaches in steroid research. fda.gov

These computational tools help researchers to not only quantify specific deuterated steroids but also to understand their metabolic fate, identify potential off-target effects, and build predictive models for drug efficacy and toxicity. As research becomes more data-intensive, the integration of advanced data processing and bioinformatics will be paramount to unlocking the full potential of studies involving deuterated compounds.

Future Research Trajectories and Collaborative Opportunities

Integration of Deuterated Steroid Research in Systems Biology and Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)

The use of stable isotope-labeled compounds like Methylprednisolone (B1676475) 21-propionate-d5 is fundamental to the progress of systems biology and multi-omics research. In these fields, which aim to comprehensively map and understand biological pathways, accuracy and precision in quantifying molecules are paramount. Deuterated steroids serve as ideal internal standards in mass spectrometry-based platforms, the core technology for metabolomics and lipidomics. nih.govsigmaaldrich.com

The key advantage of using a deuterated standard is its chemical and physical similarity to the endogenous (unlabeled) analyte. This similarity ensures that the standard behaves almost identically to the target compound during sample preparation, extraction, and analysis, effectively minimizing variations and correcting for matrix effects. sigmaaldrich.comsigmaaldrich.com This allows for highly accurate and reliable quantification of steroid hormones and their metabolites in complex biological samples such as serum or urine. sigmaaldrich.comnih.gov

Table 1: Application of Deuterated Standards in 'Omics Research

| Research Area | Application of Deuterated Standard | Key Benefit |

|---|---|---|

| Metabolomics | Internal standard for LC-MS/MS analysis of steroid hormones. | Enables accurate quantification and profiling of the steroid metabolome. nih.govisotope.com |

| Lipidomics | Component in quantitative mass spectrometry standard mixes (e.g., LIPIDOMIX®). | Corrects for variations in extraction and ionization, ensuring reliable lipid profiling. nih.govsigmaaldrich.com |

| Pharmacokinetics | Tracer to differentiate between endogenous and exogenous steroids. | Allows for precise measurement of drug absorption, distribution, metabolism, and excretion. nih.gov |

| Systems Biology | Tool to quantify changes in biochemical pathways following drug administration. | Provides quantitative data to build and validate systems pharmacology models. nih.gov |

Potential for Deuterated Steroids in Novel Analytical Method Development Beyond Traditional Applications (e.g., environmental analysis of residues in research contexts)

The application of deuterated steroids is expanding into novel analytical domains, most notably in environmental science. Steroids are recognized as emerging environmental contaminants, primarily entering ecosystems through municipal and agricultural effluents. nih.gov Their potential to disrupt endocrine systems in wildlife, even at very low concentrations, necessitates the development of highly sensitive and specific analytical methods for their detection in environmental matrices like water and soil.

Multi-residue methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being developed to simultaneously detect a wide range of steroids at sub-nanogram-per-liter levels. nih.gov In these advanced analytical methods, deuterated steroids such as Methylprednisolone 21-propionate-d5 are invaluable as internal standards. They help ensure the accuracy of quantification by compensating for sample loss during preparation and for matrix effects that are common in complex environmental samples.

The development of methods for the analysis of steroid hormone residues in food products is another area where deuterated standards are critical. colab.ws For example, novel analytical probes combined with stable isotope labeling techniques have been shown to significantly increase the ionization efficiency and sensitivity of LC-MS/MS methods for detecting synthetic steroid hormones in milk, pork, and eggs. colab.ws The use of a deuterated internal standard is essential for compensating for matrix effects and achieving the low detection limits required for food safety and research. colab.ws These applications demonstrate a significant trajectory for deuterated steroids beyond their traditional use in clinical or pharmaceutical settings.

Advancements in Automation and High-Throughput Methodologies for Deuterated Steroid Analysis in Research Laboratories

The demand for faster and more efficient analysis of large numbers of samples in areas like clinical research, doping control, and pharmaceutical development has driven significant advancements in automation and high-throughput screening (HTS). endocrine-abstracts.orgnih.gov Fully automated LC-MS/MS methods are now being developed for the comprehensive analysis of steroid panels. nih.gov These systems integrate automated sample preparation, such as protein precipitation and online solid-phase extraction (SPE), with rapid chromatographic separation and mass spectrometric detection. nih.gov

In these automated workflows, deuterated internal standards are not just beneficial but essential for ensuring the robustness and reliability of the results. nih.govoup.com By adding a known quantity of a deuterated standard, like this compound, to each sample at the beginning of the process, any variability introduced by the automated handling, extraction, and injection steps can be normalized. This is crucial for maintaining accuracy and precision across a large batch of samples. endocrine-abstracts.orgunil.ch

High-throughput methods, capable of analyzing a sample in minutes, have been successfully developed for screening corticosteroids in horse urine for anti-doping purposes and for analyzing endogenous androgens in cell culture studies. nih.govnih.gov The precision and reproducibility of these HTS methods rely heavily on the use of appropriate internal standards. nih.gov As research laboratories continue to adopt automation to increase sample throughput, the role of high-purity, well-characterized deuterated steroids will become even more critical.

Table 2: Automation in Steroid Analysis

| Technology/Method | Role of Deuterated Standard | Impact on Research |

|---|---|---|

| Fully Automated LC-MS/MS | Ensures analytical traceability and corrects for process variability. nih.gov | Increases sample throughput and improves inter-laboratory comparability. endocrine-abstracts.orgnih.gov |

| Online Solid-Phase Extraction (SPE) | Normalizes extraction recovery across hundreds of samples. nih.gov | Reduces manual labor and minimizes human error in sample preparation. |

| High-Throughput Screening (HTS) | Provides a constant reference for quantification in rapid analyses. nih.gov | Enables efficient screening of large compound libraries or biological samples. |

| Ultra-Performance Convergence Chromatography (UPC²-MS/MS) | Improves sensitivity and allows for quantification at low biological concentrations. nih.gov | Facilitates new research into steroid metabolism in disease models. nih.gov |

Interdisciplinary Research Synergies for Comprehensive Understanding of Steroid Biology

The study of steroids is inherently interdisciplinary, and the use of tools like this compound highlights the synergies between different scientific fields. A comprehensive understanding of steroid biology requires a collaborative effort, integrating expertise from synthetic chemistry, analytical chemistry, biology, pharmacology, and environmental science.

Synthetic and Analytical Chemistry: The process begins with synthetic chemists who design and execute procedures for preparing deuterium-labeled analogs of steroid hormones. nih.gov This is followed by analytical chemists who develop and validate sophisticated methods, primarily using mass spectrometry, to detect and quantify these compounds with high specificity and sensitivity. sigmaaldrich.comnih.govoup.com The choice of where to place the deuterium (B1214612) atoms on the steroid backbone is a critical consideration to prevent H/D exchange and potential false-positive results, showcasing a deep collaboration between synthetic and analytical strategy. sigmaaldrich.com

Biology and Pharmacology: Biologists and pharmacologists then use these labeled compounds and analytical methods to conduct in vivo and in vitro studies. nih.gov They investigate everything from the pharmacokinetics of a drug to its effect on cellular signaling pathways and its role in the development of diseases. nih.govnih.gov This research generates the quantitative data needed for systems pharmacology models that aim to predict a drug's effect on the human body. nih.gov

Environmental Science and Public Health: The expertise of analytical chemists is also leveraged by environmental scientists to track steroid residues in the environment and by food scientists to ensure the safety of food products. nih.govcolab.ws This research provides crucial data for public health assessments and regulatory decisions.

The use of a single compound, this compound, can therefore bridge fundamental research in a chemistry lab with applied research in clinical diagnostics, environmental monitoring, and drug discovery, illustrating a powerful model of interdisciplinary scientific collaboration.

Conclusion

Synthesis of Key Research Contributions of Methylprednisolone (B1676475) 21-propionate-d5 to Scientific Knowledge

Methylprednisolone 21-propionate-d5 represents a specialized but significant contribution to the field of bioanalysis. Its primary role as an internal standard in LC-MS/MS methods has enhanced the reliability and accuracy of quantitative studies involving its non-deuterated counterpart. By enabling precise measurement of methylprednisolone propionate (B1217596) in complex biological matrices, this deuterated compound indirectly contributes to a better understanding of the drug's pharmacokinetic properties. While not a therapeutic agent itself, its use is integral to the rigorous scientific evaluation required for drug development and research.

Vision for the Continued Role of Deuterated Steroids in Driving Academic Innovation and Discovery

The use of deuterated steroids, such as this compound, will continue to be a cornerstone of modern bioanalytical research. As analytical instrumentation becomes more sensitive and capable of detecting ever-lower concentrations of substances, the need for high-quality internal standards will only increase. Future academic innovation will likely see the development of more complex deuterated and other stable isotope-labeled standards to study drug metabolism in greater detail, investigate drug-drug interactions, and explore the nuances of pharmacokinetics in different patient populations. The continued availability and application of these specialized chemical tools are essential for driving discovery and ensuring the quality of data in pharmaceutical and clinical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.